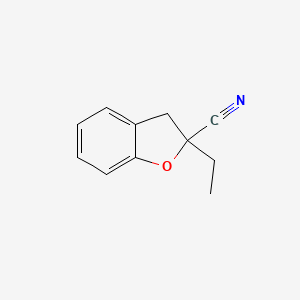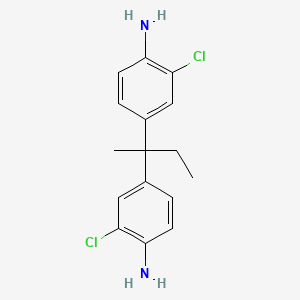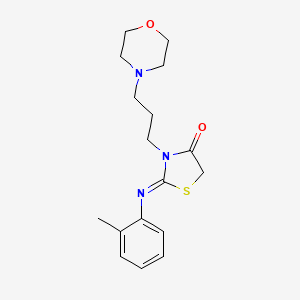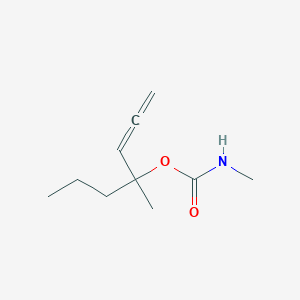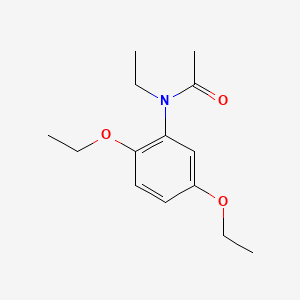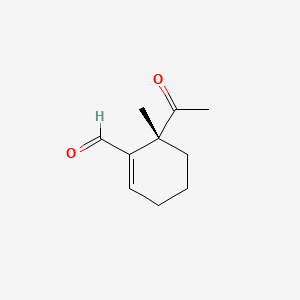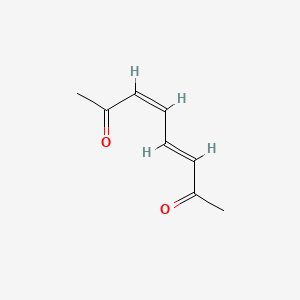![molecular formula C13H18 B13811868 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 21681-47-0](/img/structure/B13811868.png)
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a complex organic compound with the molecular formula C13H18 It is a polycyclic hydrocarbon, characterized by its unique tetracyclic structure
Métodos De Preparación
The synthesis of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures . The reaction involves cyclopentadiene and a suitable dienophile under controlled conditions. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
Aplicaciones Científicas De Investigación
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with various molecular targets. Its polycyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene can be compared with other polycyclic hydrocarbons such as:
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Similar in structure but lacks the methyl group at the 9th position.
9-Ethenyl-10-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Contains an ethenyl group, which alters its chemical reactivity and applications.
The uniqueness of 9-methyltetracyclo[62113,6
Propiedades
Número CAS |
21681-47-0 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C13H18/c1-7-4-10-6-11(7)13-9-3-2-8(5-9)12(10)13/h2-3,7-13H,4-6H2,1H3 |
Clave InChI |
FMZITCJWMYHQFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC1C3C2C4CC3C=C4 |
Números CAS relacionados |
26874-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


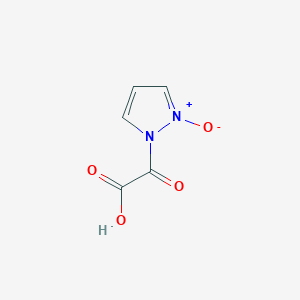
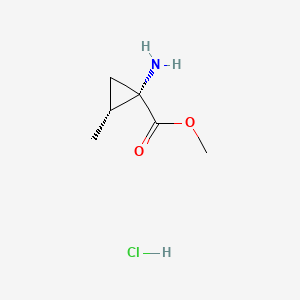
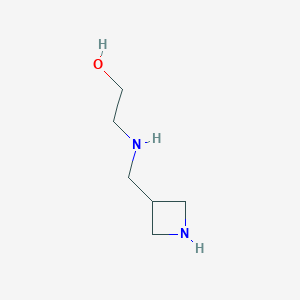
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
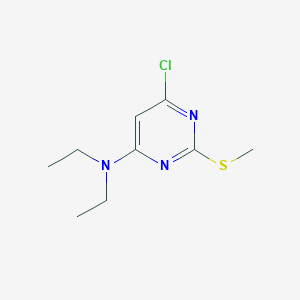
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
